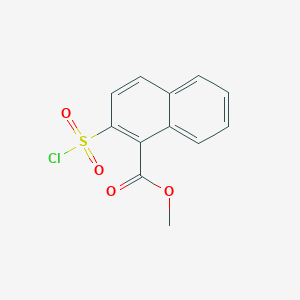

Methyl 2-chlorosulfonylnaphthalene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-chlorosulfonylnaphthalene-1-carboxylate” is a chemical compound with the CAS Number: 60713-54-4 . It is used extensively in scientific research due to its wide range of applications, including drug synthesis, material science, and organic chemistry.

Molecular Structure Analysis

The molecular weight of “this compound” is 284.72 . Its IUPAC name is methyl 2- (chlorosulfonyl)-1-naphthoate . The InChI Code is 1S/C12H9ClO4S/c1-17-12 (14)11-9-5-3-2-4-8 (9)6-7-10 (11)18 (13,15)16/h2-7H,1H3 .Aplicaciones Científicas De Investigación

Catalytic Applications

Green Synthesis Processes

Naphthalene derivatives, such as 2-methylnaphthalene, are used as precursors for synthesizing polyethylene naphthalene dicarboxylate (PEN), a material with significant industrial applications. The study by Jingjing Sun et al. (2022) demonstrates the use of acid-modified Hβ molecular sieves in the acylation of 2-methylnaphthalene, highlighting a green and environmentally friendly approach with good activity and simple post-treatment processes (Sun et al., 2022).

Catalytic Performance Enhancements

The catalytic performance of metal-modified beta zeolite catalysts in the methylation of 2-methylnaphthalene was investigated by Fatih Güleç et al. (2018), showing the potential for synthesizing commercially important chemicals like 2,6-dimethylnaphthalene, used in the production of polyethylene naphthalate (Güleç et al., 2018).

Synthetic Applications

Asymmetric Synthesis

A study on the asymmetric synthesis of axially chiral 1-(2′-methyl-3′-indenyl)naphthalenes via prototropic rearrangements showcases the intricate reactions possible with naphthalene derivatives, indicating the sophisticated chemical manipulations that could potentially involve methyl 2-chlorosulfonylnaphthalene-1-carboxylate for producing chiral molecules (Baker et al., 1998).

Anaerobic Degradation Studies

Research on the anaerobic degradation of naphthalene and its derivatives by sulfate-reducing cultures highlights the environmental aspect of naphthalene compound transformations, suggesting the potential for studying the biodegradability of various naphthalene sulfonates, including those related to this compound (Meckenstock et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-chlorosulfonylnaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)11-9-5-3-2-4-8(9)6-7-10(11)18(13,15)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDCQQQGPORSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC=CC=C21)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2825667.png)

![2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2825669.png)

![4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825671.png)

![N-Cyclohexyl-2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B2825674.png)

![2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2825677.png)

![3-(tert-butyl)-1-(3-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2825678.png)

![6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2825679.png)

![2-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2825681.png)

![methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2825688.png)